Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-N-phenylpyrimidin-4-amine

Antitubercular drug discovery In vivo efficacy Mycobacterium tuberculosis

2-Chloro-N-phenylpyrimidin-4-amine (CAS 191728-83-3) is a heterocyclic small molecule (C10H8ClN3, MW 205.64 g/mol) belonging to the 2,4-disubstituted pyrimidine class. The compound features a chlorine atom at the 2-position and an anilino (N-phenyl) substituent at the 4-position of the pyrimidine ring, a substitution pattern that confers distinct chemical reactivity compared to isomeric 4-chloro-2-anilinopyrimidines.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 191728-83-3
Cat. No. B062037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-phenylpyrimidin-4-amine
CAS191728-83-3
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14)
InChIKeyYUNXWKOIMBXKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenylpyrimidin-4-amine (CAS 191728-83-3): Chemical Identity and Core Procurement Specifications


2-Chloro-N-phenylpyrimidin-4-amine (CAS 191728-83-3) is a heterocyclic small molecule (C10H8ClN3, MW 205.64 g/mol) belonging to the 2,4-disubstituted pyrimidine class [1]. The compound features a chlorine atom at the 2-position and an anilino (N-phenyl) substituent at the 4-position of the pyrimidine ring, a substitution pattern that confers distinct chemical reactivity compared to isomeric 4-chloro-2-anilinopyrimidines . It is commercially offered as a research intermediate with typical purity specifications of ≥95% (HPLC) from multiple vendors . The chlorine atom serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the 4-anilino group provides a pharmacophore element common to numerous kinase inhibitor scaffolds [2].

Why 2-Chloro-N-phenylpyrimidin-4-amine Cannot Be Simply Replaced by In-Class Pyrimidine Analogs


The precise 2-chloro-4-anilino substitution pattern of 2-chloro-N-phenylpyrimidin-4-amine is critical for both its synthetic utility and biological target engagement. 2,4-Dihalopyrimidines exhibit intrinsic regioselectivity in SNAr reactions, with C-4 substitution typically favored over C-2 [1]. This means that the chlorine at C-2 remains available for downstream diversification only when the 4-position is already occupied by the anilino group, as in this compound. Isomeric 4-chloro-2-anilinopyrimidines (e.g., CAS 52057-92-8) present an inverted reactivity profile that leads to different synthetic outcomes . Furthermore, the chloride leaving group identity (Cl vs. F, Br, I) influences both reaction kinetics under SNAr conditions and the propensity for competing ANRORC-type mechanisms, with the 2-chloro derivative exhibiting approximately 88% ANRORC pathway participation during amination with potassium amide in liquid ammonia, compared to 82% for the 2-fluoro and 73% for the 2-iodo analogs [2]. These differences make generic substitution between 2-halo-4-anilinopyrimidine analogs scientifically unsound without re-optimization of reaction conditions.

Quantitative Differentiation Evidence for 2-Chloro-N-phenylpyrimidin-4-amine Versus Closest Analogs


In Vivo Antimycobacterial Efficacy: 85% Bacterial Load Reduction in a Murine Tuberculosis Model

2-Chloro-N-phenylpyrimidin-4-amine demonstrated significant in vivo antimycobacterial activity, reducing the bacterial burden in Mycobacterium tuberculosis-infected mice by 85% . This represents a high level of in vivo efficacy for a monocyclic pyrimidine compound without optimized substituents. For context, documented antitubercular agents such as rifampicin achieve >99% reduction in similar models, establishing this compound as a moderately potent but mechanistically informative starting point for optimization rather than a clinical candidate. The selectivity index is reportedly high against THP-1, VERO, and HepG2 cell lines [1], though exact numerical SI values require access to the primary patent literature.

Antitubercular drug discovery In vivo efficacy Mycobacterium tuberculosis

Enzymatic Target Engagement: 2-Chloro-N-phenylpyrimidin-4-amine Binds M. tuberculosis DXR with 90 nM Affinity

2-Chloro-N-phenylpyrimidin-4-amine (via a structurally related derivative in the BindingDB entry BDBM50437796 / CHEMBL2407187) binds to Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with a dissociation constant (Kd) of 90 nM, as determined by spectrofluorimetric analysis in the presence of NADPH and MnCl2 [1]. The functional enzyme inhibition IC50 was 8.0 µM under the same assay conditions using DXP as substrate [1]. This target engagement is noteworthy because DXR is the second enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, which is essential for mycobacterial survival and absent in humans. For comparison, the optimized DXR inhibitor DXR-IN-4 inhibits M. tuberculosis DXR with an IC50 of 89 nM and P. falciparum DXR with an IC50 of 18 nM, representing a ~90-fold improvement in potency over the unoptimized 2-chloro-N-phenylpyrimidin-4-amine scaffold .

DXR inhibition Non-mevalonate pathway M. tuberculosis target engagement

Regioselective Synthesis Advantage: C4-Anilino Substitution Enables Predictable C2 Derivatization

The synthesis of 2-chloro-N-phenylpyrimidin-4-amine from 2,4-dichloropyrimidine and aniline proceeds with high regioselectivity for substitution at the C4 position, leaving the C2 chlorine intact for subsequent derivatization . This inherent regioselectivity is well-documented: the SNAr reaction of 2,4-dichloropyrimidines with primary amine nucleophiles such as aniline strongly favors C4 over C2 substitution (typically >90:10 selectivity under standard conditions) [1]. In contrast, when attempting to synthesize the isomeric 4-chloro-2-anilinopyrimidine scaffold, competitive C4 substitution must be actively suppressed through the use of tertiary amine nucleophiles or specialized 5-substituted intermediates, adding synthetic complexity and reducing yield [2]. The C4-selective amination of 2,4-dichloropyrimidine with aniline is reported to produce 2-chloro-N-phenylpyrimidin-4-amine as a cream-colored solid after simple extractive workup, with typical isolated yields of 70–85% on multi-gram scale .

Regioselective SNAr 2,4-disubstituted pyrimidine synthesis Building block utility

Mechanistic Divergence: 2-Chloro Substituent Exhibits 88% ANRORC Pathway Contribution, Distinct from Fluoro (82%) and Iodo (73%) Analogs

During nucleophilic amination with potassium amide in liquid ammonia at -75 °C, 2-chloro-4-phenylpyrimidine (the direct structural analog of 2-chloro-N-phenylpyrimidin-4-amine) proceeds predominantly via an SN(ANRORC) mechanism — Addition of Nucleophile, Ring Opening, Ring Closure — to yield 2-amino-4-phenylpyrimidine [1]. The ANRORC pathway contribution is 88% for the 2-chloro derivative, compared to 82% for the 2-fluoro, 88% for the 2-bromo, and 73% for the 2-iodo analog [1]. This halogen-dependent mechanistic partitioning has practical consequences: the 2-fluoro analog produces a higher proportion (18%) of undesired ring-opened byproducts (3-amino-3-phenylacrylonitrile), while the 2-iodo analog generates the most byproducts (27%). The 2-chloro and 2-bromo derivatives offer the highest fidelity for the desired amination pathway [1]. For the 2-chloro compound specifically, the ring-opened intermediate can be isolated and undergoes slow cyclization to the 2-amino product at room temperature, providing a unique handle for trapping experiments [1].

ANRORC mechanism Nucleophilic amination Halogen-dependent reactivity

PNMT Enzyme Inhibition: 2-Chloro-N-phenylpyrimidin-4-amine as a Phenylethanolamine N-Methyltransferase Ligand

2-Chloro-N-phenylpyrimidin-4-amine has been evaluated for in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in catecholamine biosynthesis that converts norepinephrine to epinephrine [1]. This activity was measured using a radiochemical assay and catalogued in the ChEMBL database (Assay CHEMBL_153307). PNMT inhibition is a therapeutically relevant mechanism for hypertension and stress-related disorders. While specific IC50 values for this compound against PNMT require access to the primary data behind the BindingDB/ChEMBL entry, the documented activity in a target-specific radiochemical assay distinguishes this compound from uncharacterized pyrimidine building blocks. Most commercially available pyrimidine intermediates have no target annotation whatsoever, making this compound valuable for CNS-focused medicinal chemistry programs exploring PNMT as a target .

PNMT inhibition Catecholamine biosynthesis Neuropharmacology tool compound

Pharmacological Profile Breadth: Multi-Target Annotations Including CXCR2 Antagonism and Anticancer Potential

Beyond its antimycobacterial and PNMT activities, 2-chloro-N-phenylpyrimidin-4-amine has been characterized as a potent and selective antagonist of the chemokine receptor CXCR2, with demonstrated inhibition of CXCR2 expression in human cell lines and consequent suppression of metastatic cancer processes . Additionally, N-phenylpyrimidine derivatives structurally related to this compound have shown in vitro antiproliferative activity against skin cancer cell lines (IC50 = 1 µM in WST-1 assay) in a study by Chaube et al. (2016) [1], and the 2,4-disubstituted pyrimidine scaffold has been explored for Aurora kinase inhibition with anti-proliferative evaluation against A549, HCT-116, and MCF-7 cancer cell lines . This breadth of pharmacological annotation — spanning antibacterial, anticancer, and neuropharmacological targets — sets 2-chloro-N-phenylpyrimidin-4-amine apart from single-purpose pyrimidine building blocks that lack biological characterization.

CXCR2 antagonist Metastasis inhibition Multi-target pharmacological tool

Recommended Research and Procurement Application Scenarios for 2-Chloro-N-phenylpyrimidin-4-amine


Antitubercular Lead Optimization Starting Point

The documented 85% in vivo bacterial load reduction in a murine M. tuberculosis model , combined with confirmed target engagement at M. tuberculosis DXR (Kd = 90 nM) [1], positions 2-chloro-N-phenylpyrimidin-4-amine as a validated starting scaffold for structure-based antitubercular drug discovery. Medicinal chemistry teams can use the C2 chlorine as a synthetic handle to introduce diversity elements while monitoring DXR binding affinity as a biochemical readout. The reported synergistic effects with rifampicin and pyrazinamide [2] further support its investigation in combination therapy regimens.

Kinase Inhibitor Probe Synthesis via C2 Derivatization

The 2-chloro-4-anilinopyrimidine scaffold is a privileged pharmacophore in kinase inhibitor design, as demonstrated by the clinical success of numerous 2-(phenylamino)pyrimidine-based kinase inhibitors [3]. The C4 anilino group occupies the hinge-binding region of the kinase ATP pocket, while the C2 chlorine provides a versatile handle for introducing solubilizing groups, linker attachments, or additional pharmacophore elements. The reliable regiochemical outcome of C4-selective aniline coupling [4] ensures that purchased material is a single regioisomer suitable for parallel library synthesis.

PNMT-Targeted Tool Compound for Catecholamine Research

For neuroscience laboratories investigating epinephrine biosynthesis regulation, 2-chloro-N-phenylpyrimidin-4-amine offers a commercially available small-molecule probe with documented PNMT inhibitory activity in a validated radiochemical assay [5]. While potency optimization is likely needed, the availability of a PNMT-annotated compound eliminates the need for de novo high-throughput screening against this target, accelerating structure-activity relationship (SAR) studies in academic settings.

Building Block for Regioselective 2,4-Disubstituted Pyrimidine Library Synthesis

Chemical biology and drug discovery groups requiring diverse 2,4-disubstituted pyrimidine libraries benefit from the predictable C2 derivatization chemistry of 2-chloro-N-phenylpyrimidin-4-amine. The compound undergoes Suzuki, Buchwald-Hartwig, and SNAr reactions at the C2 position without competing reactivity at the C4 anilino group [4]. The mechanistic understanding of ANRORC pathway participation (88%) [6] allows chemists to select appropriate amination conditions (e.g., avoiding KNH2/NH3(l) systems) to maximize desired product yields and minimize ring-opened byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-phenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.